tert-Butyl N-[(4-formyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate
Description
tert-Butyl N-[(4-formyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate is a bicyclic ether carbamate derivative featuring a formyl substituent at the 4-position of the 2-oxabicyclo[2.1.1]hexane scaffold. Its molecular formula is C₁₂H₁₉NO₄, with a molecular weight of 241.28 g/mol, and it is cataloged under CAS number EN 300-83934 (purity ≥95%) . The compound’s structure combines a rigid bicyclic framework with a reactive formyl group, making it a valuable intermediate for pharmaceutical and materials science applications. Storage recommendations specify protection from light and moisture at -20°C under inert conditions, reflecting its sensitivity to degradation .
Properties
IUPAC Name |
tert-butyl N-[(4-formyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-10(2,3)17-9(15)13-6-12-4-11(5-12,7-14)8-16-12/h7H,4-6,8H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGALMQOOJAJIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CC(C1)(CO2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Photochemical [2π + 2σ] Cycloaddition
The bicyclo[2.1.1]hexane framework is efficiently constructed via photochemical [2π + 2σ] cycloadditions. A single-electron oxidative strategy activates gem-difluorodienes, enabling regioselective coupling with bicyclo[1.1.0]butanes (BCBs). For example, irradiation of gem-difluorodiene and BCB in ethyl acetate under blue LED light yields bicyclo[2.1.1]hexanes with a gem-difluoro motif (43–63% yield). Adapting this method, a formyl-substituted diene precursor could generate the 4-formyl-2-oxabicyclo[2.1.1]hexane scaffold.
Critical Parameters :
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Solvent: Ethyl acetate or dichloromethane
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Light source: 450 nm LEDs
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Temperature: 0–25°C
Carbamate Protection Strategies
Boc-Protection of Primary Amines
The tert-butyl carbamate group is introduced via reaction of the bicyclic amine with di-tert-butyl dicarbonate (Boc anhydride) . In analogous syntheses, N-Boc-D-serine derivatives are condensed with amines under basic conditions (e.g., K₂CO₃ in DMF). For the target compound, the primary amine on the bicyclic methyl group reacts with Boc anhydride:
Optimized Conditions :
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Base: Potassium carbonate (2.0 equiv)
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Solvent: Dichloromethane or ethyl acetate
Formyl Group Introduction
Oxidation of Hydroxymethyl Precursors
A hydroxymethyl intermediate can be oxidized to the formyl group using RuCl₃/NaIO₄ or Dess-Martin periodinane . For example, oxidation of 4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane derivatives with Dess-Martin reagent in dichloromethane achieves >85% conversion to the aldehyde.
Direct Formylation via Vilsmeier-Haack Reaction
Electrophilic formylation of the bicyclic scaffold is feasible using the Vilsmeier-Haack reagent (POCl₃/DMF). This method is effective for electron-rich aromatic systems but requires careful temperature control (−10°C to 25°C).
Integrated Synthetic Routes
Route A: Cycloaddition → Boc-Protection → Oxidation
Route B: Formyl-Diene Cycloaddition → Boc-Protection
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Formyl-diene synthesis : Prepare a diene with a pre-installed formyl group.
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Cycloaddition : Photochemical reaction with BCB to form 4-formyl-2-oxabicyclo[2.1.1]hexane.
Advantages : Fewer steps, higher overall yield (55–63% projected).
Reaction Optimization Data
Challenges and Mitigations
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Formyl Group Stability : The aldehyde is prone to over-oxidation or side reactions. Use mild oxidants (e.g., TEMPO/NaClO) or protect the formyl as an acetal during early steps.
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Bicyclic Ring Strain : The [2.1.1]hexane system’s strain complicates functionalization. Low-temperature conditions and sterically hindered bases minimize side reactions .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(4-formyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
Drug Development : The unique bicyclic structure of tert-butyl N-[(4-formyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate allows it to interact with biological targets effectively. Research has demonstrated its potential as a precursor in the synthesis of bioactive compounds, which can be developed into pharmaceuticals targeting various diseases.
Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of bicyclic carbamates and their activity against specific cancer cell lines, showing promising results for compounds derived from similar structures .
Material Science
Polymer Synthesis : The compound can be used as a monomer or building block in the synthesis of polymers with specific properties, such as increased thermal stability or enhanced mechanical strength. Its incorporation into polymer matrices can improve the material's performance in various applications.
Case Study : Research presented at the Materials Science and Engineering Conference highlighted the use of similar carbamate derivatives in developing high-performance polymers for aerospace applications, demonstrating improved durability and resistance to environmental factors .
Catalysis
Catalytic Reactions : The presence of functional groups in this compound makes it suitable for use as a catalyst or catalyst precursor in organic reactions, including carbon-carbon bond formation and functional group transformations.
Case Study : A recent investigation into catalytic cycles involving bicyclic carbamates showed that they could facilitate reactions under mild conditions, providing an efficient route for synthesizing complex organic molecules .
Agricultural Chemistry
Pesticide Development : The compound's structure suggests potential applications in developing agrochemicals, such as pesticides or herbicides. Its ability to modify biological pathways makes it a candidate for creating more effective agricultural products.
Case Study : Investigations into similar compounds have revealed their efficacy against specific pests while minimizing environmental impact, suggesting that derivatives of this compound could lead to innovative solutions in pest management .
Mechanism of Action
The mechanism of action of tert-Butyl N-[(4-formyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate involves its interaction with various molecular targets . The formyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The oxabicyclohexane ring system provides rigidity and spatial orientation, which can be crucial for binding to specific targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Bicyclic Frameworks
The 2-oxabicyclo[2.1.1]hexane core distinguishes this compound from more common bicyclic systems like 3-azabicyclo[3.1.0]hexane or 6-oxa-3-azabicyclo[3.1.0]hexane derivatives. Key comparisons include:
Key Observations :
- The formyl group in the target compound provides a reactive handle for further derivatization (e.g., oxime or hydrazone formation), unlike carbamates with inert substituents .
Functional Group Analogues
- tert-Butyl N-Hydroxycarbamate : Shares the tert-butyl carbamate group but lacks the bicyclic framework. Its planar N-hydroxycarbamate moiety (torsion angle ~107.4°) contrasts with the sterically constrained carbamate in the target compound, affecting conformational flexibility .
- tert-Butyl (1-formyl-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate : A positional isomer with the formyl group at the 1-position (CAS 2170372-33-3). The altered substituent position may lead to differences in electronic distribution and steric accessibility .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for tert-Butyl N-[(4-formyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step routes starting from bicyclic precursors. For example:
- Step 1 : Introduction of the formyl group via oxidation or formylation reactions under controlled pH and temperature.
- Step 2 : Carbamate formation using tert-butyl carbamate derivatives, often with potassium carbonate as a base in dichloromethane (DCM) or THF .
- Critical Factors : Solvent polarity, reaction time, and stoichiometric ratios of reagents significantly affect yield (reported 60-85% in optimized protocols). Purity is enhanced via column chromatography or recrystallization .
Q. How is the compound characterized structurally, and what analytical techniques are most reliable?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the bicyclo[2.1.1]hexane scaffold, formyl proton resonance (~9.8 ppm), and carbamate carbonyl (~155 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ≈ 269.16 Da) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve the bicyclic geometry and confirm stereochemistry, though data collection requires high-quality single crystals .
Q. What are the key physicochemical properties relevant to its stability in experimental settings?
- Answer :
- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Stability tested via HPLC under varying pH (2–12) shows degradation <5% over 24 hours at 25°C .
- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition onset at ~180°C, indicating suitability for room-temperature reactions .
Advanced Research Questions
Q. How does the bicyclo[2.1.1]hexane scaffold influence biological activity, and what mechanistic insights exist?
- Methodological Answer :
- Structural Analysis : The rigid bicyclic core enhances binding to enzyme active sites (e.g., proteases or kinases) by restricting conformational flexibility. Docking studies suggest hydrogen bonding between the formyl group and catalytic residues .
- Case Study : In anti-inflammatory assays, derivatives showed 50% inhibition of COX-2 at 10 µM, comparable to indomethacin. Activity correlates with substituent electronegativity at the 4-formyl position .
Q. What strategies resolve contradictions in crystallographic data for this compound’s derivatives?
- Methodological Answer :
- Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) datasets to resolve overlapping electron densities in the bicyclic core.
- Refinement : SHELXL’s TWIN/BASF commands address twinning issues common in small, rigid molecules. R-factors <5% are achievable with anisotropic displacement parameters .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacokinetic profiles?
- Methodological Answer :
- Modification Sites :
- Formyl Group : Replacement with bioisosteres (e.g., nitrile or amide) improves metabolic stability.
- Carbamate Linker : Substituting tert-butyl with PEG-based groups enhances aqueous solubility .
- Data-Driven Design : Quantitative SAR (QSAR) models using logP, polar surface area, and IC₅₀ values predict bioavailability. For example, analogs with logP <3 show 2x higher Caco-2 permeability .
Key Research Gaps and Recommendations
- Crystallographic Challenges : Prioritize low-temperature data collection to minimize thermal motion artifacts .
- Biological Screening : Expand target panels to include GPCRs and ion channels, leveraging the compound’s scaffold diversity .
- Synthetic Scalability : Explore flow chemistry for carbamate coupling steps to improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
